disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is an organic compound with the chemical formula C6H11Na2O8P. It is a colorless crystalline solid that is soluble in water and other polar solvents . This compound plays a significant role in various biological processes, particularly in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be synthesized through enzymatic methods. One common approach involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates . For instance, starting from L-fucose, GDP-fucose is constructed by a bifunctional enzyme, L-fucose pyrophosphorylase, via two reactions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation and enzymatic synthesis. These methods are preferred due to their high efficiency and selectivity . The enzymatic synthesis using glycosyltransferases is particularly advantageous as it allows for the regio- and stereo-selectivity without the need for protection of functional groups .
Chemical Reactions Analysis
Types of Reactions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and sodium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a substrate for glycosylation reactions. In biology, it plays a crucial role in the study of glycan structures and functions. In medicine, it is used in the development of therapeutic agents targeting specific glycan structures. In the industry, it is utilized in the production of various glycosylated products .
Mechanism of Action
The mechanism of action of disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves its role as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to specific substrates . This process is crucial for the formation of glycan structures, which play important roles in various biological processes, including cell-cell communication, immune response, and protein folding .
Comparison with Similar Compounds
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be compared with other similar compounds such as L-Fuculose 1-phosphate lithium salt and β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt . These compounds share similar structural features but differ in their specific applications and properties. For instance, L-Fuculose 1-phosphate lithium salt is used in different enzymatic reactions, while β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt is used in glycan fucosylation research .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C6H11Na2O8P |
---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O8P.2Na/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12;;/h2-9H,1H3,(H2,10,11,12);;/q;2*+1/p-2/t2-,3+,4+,5-,6?;;/m0../s1 |
InChI Key |
JPJQYRZIJVIUSX-MOQCCXJMSA-L |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.